

An In-Depth Technical Guide to the Chemical Properties and Structure of Dinoterb

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Compound of Interest

Compound Name: *Dinoterb*

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Abstract

Dinoterb (2-tert-butyl-4,6-dinitrophenol) is a dinitrophenol-based chemical formerly utilized as a contact herbicide.[1] Its herbicidal activity stems from its ability to act as an uncoupler of oxidative phosphorylation, disrupting cellular energy production in both mitochondria and chloroplasts.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of **Dinoterb**, its structure, and its biological mechanism of action. Detailed, representative experimental protocols for its synthesis, analysis, and toxicological assessment are provided to serve as a resource for researchers. Due to its toxicity, the use of **Dinoterb** has been banned in the European Union and was suspended in the United States in 1986.[1]

Chemical Structure and Properties

Dinoterb is a yellow, crystalline solid with a phenol-like odor.[2] Its chemical structure consists of a phenol ring substituted with a tert-butyl group at position 2 and two nitro groups at positions 4 and 6.

Table 1: Chemical and Physical Properties of **Dinoterb**

Property	Value	Reference(s)
IUPAC Name	2-tert-butyl-4,6-dinitrophenol	[1]
CAS Number	1420-07-1	[1]
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₅	[1]
Molecular Weight	240.215 g/mol	[1]
Melting Point	125.5–126.5 °C	[1]
Boiling Point	Decomposes above 220 °C	[3]
Density	1.35 g/cm ³	[1]
Water Solubility	0.45 mg/L (at 20 °C)	[1]
Solubility in Organic Solvents	Approx. 200 g/kg in cyclohexane, ethyl acetate, dimethyl sulfoxide; Approx. 100 g/kg in alcohols, glycols, aliphatic hydrocarbons.	[4]
pKa	4.8, 5.0	[3]
Log P (Octanol-Water Partition Coefficient)	3.4	[4]

Synthesis

The synthesis of **Dinoterb** is typically achieved through the nitration of 2-tert-butylphenol.[4][5] This electrophilic aromatic substitution reaction introduces two nitro groups onto the phenol ring.

Representative Experimental Protocol for Synthesis

This protocol is a general representation of the nitration of a substituted phenol and should be adapted and optimized for specific laboratory conditions. Extreme caution should be exercised when working with nitrating agents.

Materials:

- 2-tert-butylphenol
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Distilled Water
- Suitable organic solvent for extraction (e.g., dichloromethane)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
- Slowly add 2-tert-butylphenol to the cooled sulfuric acid with continuous stirring, maintaining a low temperature.
- Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
- Add the nitrating mixture dropwise to the solution of 2-tert-butylphenol in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and kept low throughout the addition to prevent over-nitration and side reactions.
- After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete nitration.
- Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the crude **Dinoterb**.
- Collect the solid product by filtration and wash it with cold water to remove excess acid.

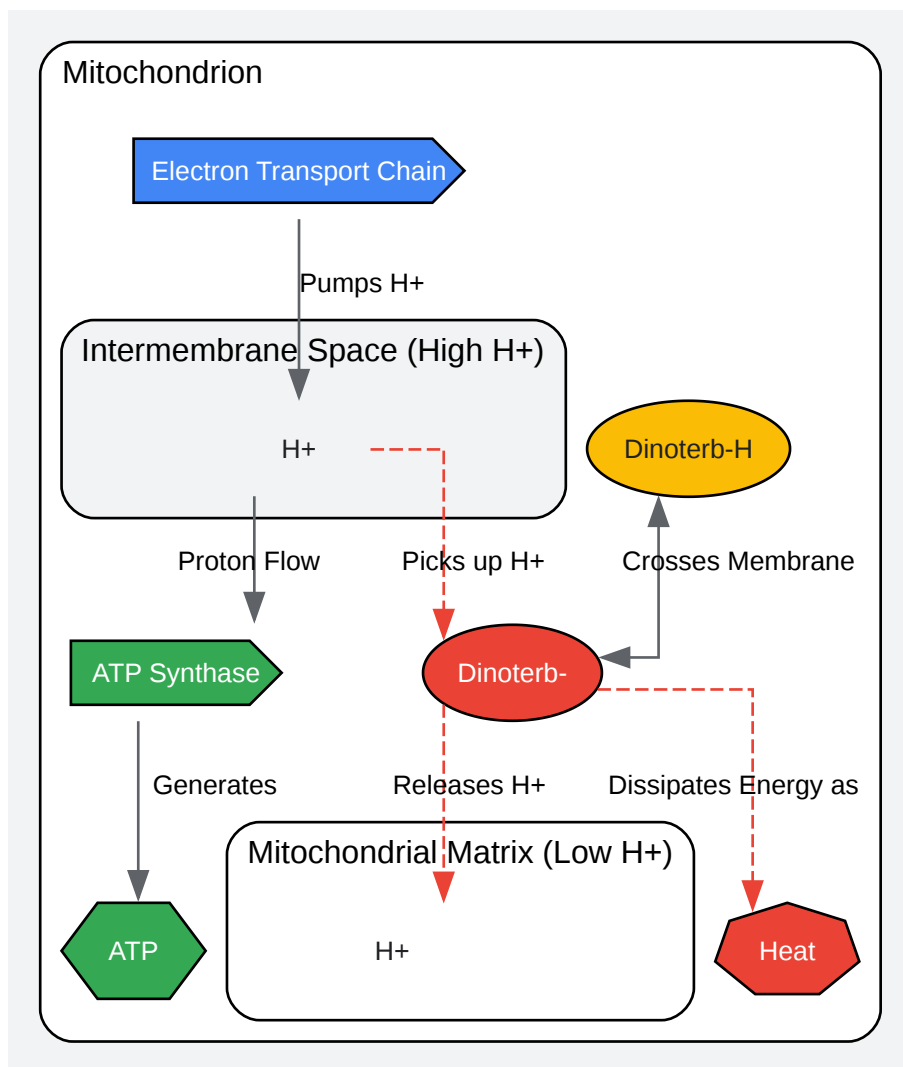
- The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
- Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Biological Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinoterb exerts its herbicidal and toxic effects by acting as a protonophore, which uncouples oxidative phosphorylation from the electron transport chain in mitochondria and chloroplasts.[\[1\]](#)
[\[4\]](#)[\[6\]](#)

In a healthy mitochondrion, the electron transport chain pumps protons (H^+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient generates a proton-motive force that drives ATP synthase to produce ATP. **Dinoterb**, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated form. In the higher pH of the mitochondrial matrix, it releases its proton, dissipating the proton gradient. The deprotonated **Dinoterb** anion then returns to the intermembrane space, picks up another proton, and repeats the cycle. This futile cycling of protons dissipates the energy from the proton gradient as heat, rather than being used for ATP synthesis.[\[6\]](#)

In chloroplasts, **Dinoterb** similarly disrupts the proton gradient across the thylakoid membrane, which is essential for ATP synthesis during photosynthesis. It also inhibits the Hill reaction, with its site of inhibition located near photosystem II.[\[4\]](#)



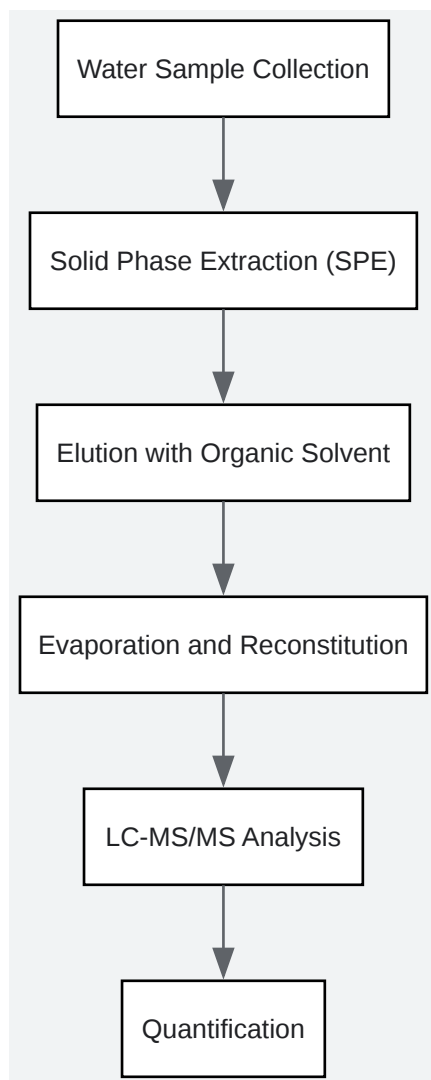
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Caption: Mechanism of **Dinoterb** as an uncoupler of oxidative phosphorylation.

Experimental Protocols

Analysis of Dinoterb in Environmental Samples

A common method for the analysis of **Dinoterb** in environmental samples is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).^[7]



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Caption: A typical workflow for the analysis of **Dinoterb** in a water sample.

Representative Protocol for LC-MS/MS Analysis:

- Sample Preparation: For agricultural products, extract with acetone. For livestock and seafood, extract with a mixture of acetone and hexane.[7]
- Liquid-Liquid Partitioning: Partition the crude extract with hexane and a saturated sodium chloride solution.[7]
- Clean-up: Perform a clean-up step using a PSA (primary secondary amine) mini column.[7]

- LC Separation: Use a C18 column with a mobile phase of methanol and water containing a small amount of acetic acid.[\[7\]](#)
- MS Detection: Employ negative ion electrospray ionization for detection.[\[7\]](#)
- Quantification: Create a calibration curve using **Dinoterb** standards to quantify the concentration in the sample. The limit of quantitation can be as low as 0.001 µg/g.[\[7\]](#)

Assessment of Mitochondrial Uncoupling

The uncoupling effect of **Dinoterb** on mitochondria can be assessed by measuring oxygen consumption using a Clark-type electrode.[\[6\]](#)[\[8\]](#)

Representative Protocol:

- Mitochondria Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) through differential centrifugation.
- Respirometry Chamber Setup: Calibrate a Clark-type oxygen electrode in a sealed, temperature-controlled chamber containing a respiration buffer.
- Baseline Respiration (State 2): Add isolated mitochondria and a respiratory substrate (e.g., glutamate/malate or succinate) to the chamber and record the basal oxygen consumption rate.
- State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis and measure the increased rate of oxygen consumption.
- State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to a new, slower rate.
- Uncoupled Respiration: Add **Dinoterb** to the chamber and measure the maximal rate of oxygen consumption in the absence of ADP phosphorylation. A significant increase in oxygen consumption after the addition of **Dinoterb** indicates uncoupling.
- Respiratory Control Ratio (RCR): Calculate the RCR (State 3 rate / State 4 rate) as an indicator of mitochondrial coupling. A lower RCR in the presence of **Dinoterb** compared to a control would demonstrate its uncoupling activity.

Toxicology

Dinoterb is highly toxic to mammals through oral, dermal, and inhalation routes of exposure.^[2] Its toxicity is enhanced by high ambient temperatures and physical activity.^[9]

Table 2: Acute Toxicity of **Dinoterb**

Endpoint	Species	Value	Reference(s)
Oral LD ₅₀	Rat	26 mg/kg	^[1]
Dermal LD ₅₀	Guinea Pig	150 mg/kg	^[6]

Representative Protocol for Acute Oral Toxicity (Adapted from OECD Guideline 423):

- **Animal Selection:** Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).
- **Housing and Acclimatization:** House the animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for an acclimatization period of at least 5 days.
- **Dose Preparation:** Prepare a solution or suspension of **Dinoterb** in a suitable vehicle (e.g., corn oil).
- **Dose Administration:** Administer a single oral dose of **Dinoterb** to the animals via gavage. Start with a dose expected to produce some signs of toxicity.
- **Observation:** Observe the animals closely for signs of toxicity and mortality at regular intervals for at least 14 days. Record all clinical signs, body weight changes, and time of death.
- **Stepwise Dosing:** Based on the outcome of the initial dose, administer a higher or lower dose to a new group of animals to refine the lethal dose range.
- **Data Analysis:** Use the mortality data to classify the substance according to its acute oral toxicity.

Ecotoxicology

Dinoterb is classified as highly to moderately toxic to most aquatic and terrestrial organisms.^[5]
^[6]

Table 3: Ecotoxicity of **Dinoterb**

Organism	Endpoint	Value	Reference(s)
Fish (e.g., Atlantic Salmon)	Acute Toxicity	High	^[4] ^[6]
Aquatic Invertebrates	Acute Toxicity	High	^[6]
Algae	Toxicity	High	^[6]
Bees	Acute Contact Toxicity	High	^[6]
Earthworms	Acute Toxicity	Moderate	^[6]

Representative Protocol for Assessing Effects on Soil Microflora:

- Soil Collection and Preparation: Collect soil from a field with no recent pesticide application. Sieve the soil and adjust the moisture content.
- Herbicide Application: Treat soil samples with different concentrations of **Dinoterb**. Include an untreated control.
- Incubation: Incubate the soil samples under controlled temperature and moisture conditions in the dark.
- Microbial Activity Assays: At different time points, measure various indicators of microbial activity, such as:
 - Dehydrogenase activity: as a measure of overall microbial activity.
 - Substrate-induced respiration (SIR): to assess the size of the active microbial biomass.
 - Nitrogen mineralization: to evaluate the impact on nutrient cycling.

- Data Analysis: Compare the microbial activity in the **Dinoterb**-treated soils to the control to determine the extent of inhibition or stimulation.

Conclusion

Dinoterb is a potent herbicidal agent with a well-defined mechanism of action as an uncoupler of oxidative phosphorylation. Its high toxicity to non-target organisms, including mammals, has led to its ban in many parts of the world. The information and representative protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of toxicology, environmental science, and drug development for understanding the chemical and biological properties of dinitrophenol compounds.

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